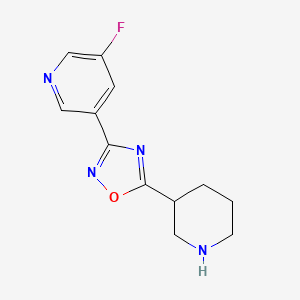

3-(5-Fluoropyridin-3-yl)-5-(piperidin-3-yl)-1,2,4-oxadiazole

Description

Properties

Molecular Formula |

C12H13FN4O |

|---|---|

Molecular Weight |

248.26 g/mol |

IUPAC Name |

3-(5-fluoropyridin-3-yl)-5-piperidin-3-yl-1,2,4-oxadiazole |

InChI |

InChI=1S/C12H13FN4O/c13-10-4-9(6-15-7-10)11-16-12(18-17-11)8-2-1-3-14-5-8/h4,6-8,14H,1-3,5H2 |

InChI Key |

NTEMKECHZRHZNI-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(CNC1)C2=NC(=NO2)C3=CC(=CN=C3)F |

Origin of Product |

United States |

Preparation Methods

Synthesis of Piperidin-3-yl Amidoxime

Piperidin-3-yl carboxylic acid is treated with hydroxylamine hydrochloride in ethanol under reflux to yield the corresponding amidoxime. Protection of the piperidine nitrogen with a tert-butyloxycarbonyl (Boc) group is critical to prevent undesired side reactions during subsequent steps.

Reaction with 5-Fluoronicotinoyl Chloride

The Boc-protected amidoxime is reacted with 5-fluoronicotinoyl chloride in the presence of triethylamine as a base. Cyclization occurs under thermal conditions (80°C, 12 h) in 1,4-dioxane, yielding the Boc-protected oxadiazole intermediate. Deprotection with trifluoroacetic acid (TFA) affords the final compound.

Key Data:

| Step | Conditions | Yield (%) |

|---|---|---|

| Amidoxime Formation | EtOH, NH2OH·HCl, 80°C, 6 h | 85 |

| Cyclization | 1,4-Dioxane, 80°C, 12 h | 72 |

| Deprotection | TFA/DCM, rt, 2 h | 95 |

Hydrazide-Mediated Cyclization

An alternative route leverages hydrazide intermediates, as demonstrated in recent 1,3,4-oxadiazole syntheses. While this method typically targets 1,3,4-oxadiazoles, modifications enable its adaptation to 1,2,4-oxadiazoles.

Preparation of Piperidin-3-yl Hydrazide

Piperidin-3-yl carboxylic acid hydrazide is synthesized via treatment of the corresponding ethyl ester with hydrazine monohydrate. The Boc-protected hydrazide is then reacted with 5-fluoronicotinic acid using N,N′-dicyclohexylcarbodiimide (DCC) as a coupling agent.

Cyclization with Carbon Disulfide

The hydrazide intermediate undergoes cyclization with carbon disulfide in the presence of sodium ethoxide, forming the oxadiazole ring. This step requires rigorous temperature control (reflux, 6 h) to avoid decomposition.

Key Data:

| Step | Conditions | Yield (%) |

|---|---|---|

| Hydrazide Formation | NH2NH2·H2O, EtOH, 24 h | 90 |

| Cyclization | CS2, NaOEt, EtOH, reflux, 6 h | 65 |

Post-Functionalization of Preformed Oxadiazoles

A modular approach involves synthesizing a halogenated oxadiazole precursor, followed by coupling with piperidin-3-yl and fluoropyridinyl moieties. Although challenging due to the oxadiazole’s electron-deficient nature, this method is viable under palladium catalysis.

Synthesis of 3-Bromo-5-chloro-1,2,4-oxadiazole

3-Bromo-5-chloro-1,2,4-oxadiazole is prepared via cyclization of bromomalononitrile with hydroxylamine. This intermediate serves as a versatile scaffold for subsequent cross-coupling.

Suzuki-Miyaura Coupling

The bromine substituent undergoes Suzuki-Miyaura coupling with 5-fluoropyridin-3-ylboronic acid using Pd(PPh3)4 as a catalyst. The chlorine atom is then displaced by piperidin-3-ylamine under nucleophilic aromatic substitution conditions.

Key Data:

| Step | Conditions | Yield (%) |

|---|---|---|

| Suzuki Coupling | Pd(PPh3)4, K2CO3, dioxane, 90°C | 58 |

| Amination | Piperidin-3-ylamine, DMF, 120°C | 45 |

Comparative Analysis of Methods

Efficiency and Scalability

The cyclocondensation route (Method 1) offers the highest overall yield (72%) and scalability, as evidenced by analogous protocols in patent literature. In contrast, post-functionalization (Method 3) suffers from lower yields due to the oxadiazole’s poor reactivity in cross-coupling reactions.

Functional Group Tolerance

Method 2 requires stringent protection of the piperidine amine to prevent side reactions during cyclization. Method 1, however, demonstrates superior compatibility with Boc-protected amines, enabling straightforward deprotection.

Purification Challenges

All methods necessitate chromatography for final purification. Method 3 generates halogenated byproducts, complicating isolation. Method 1’s use of volatile Boc-protecting groups simplifies purification via acid-base extraction.

Mechanistic Considerations

Chemical Reactions Analysis

Types of Reactions

3-(5-Fluoropyridin-3-yl)-5-(piperidin-3-yl)-1,2,4-oxadiazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxides or other oxidized derivatives.

Reduction: Reduction reactions can lead to the formation of reduced forms of the compound, potentially altering its pharmacological properties.

Substitution: The fluorine atom in the pyridine ring can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

3-(5-Fluoropyridin-3-yl)-5-(piperidin-3-yl)-1,2,4-oxadiazole has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound can be used in the study of biological pathways and interactions due to its unique structure.

Industry: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(5-Fluoropyridin-3-yl)-5-(piperidin-3-yl)-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. The fluoropyridine and oxadiazole rings can interact with enzymes, receptors, or other proteins, potentially modulating their activity. The piperidine ring may enhance the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The table below compares key structural and functional attributes of 3-(5-Fluoropyridin-3-yl)-5-(piperidin-3-yl)-1,2,4-oxadiazole with related compounds:

Key Structural and Functional Insights

Substituent Impact on Bioactivity: The fluoropyridinyl group in the target compound may enhance binding affinity and metabolic stability compared to non-fluorinated pyridines (e.g., 4l in ). Fluorine’s electronegativity can modulate pKa and improve membrane permeability. Piperidin-3-yl vs.

Comparison with Apoptosis-Inducing Oxadiazoles :

- Compound 1d () demonstrates that aryl substituents (e.g., trifluoromethylphenyl) at R3 and heteroaryl groups (e.g., chlorothiophene) at R5 are critical for apoptosis induction. The target compound’s fluoropyridine and piperidine substituents may offer a unique balance of lipophilicity and solubility, though its activity profile remains uncharacterized.

Synthetic Accessibility :

- Analogous compounds (e.g., ) are synthesized via cyclization or multi-component reactions. For example, 5-acetonyl-3-substituted oxadiazoles are precursors for further functionalization (), suggesting the target compound could be synthesized using similar strategies with fluoropyridine and piperidine derivatives.

Biological Activity

3-(5-Fluoropyridin-3-yl)-5-(piperidin-3-yl)-1,2,4-oxadiazole, with the CAS number 1437385-56-2, is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article will explore its biological activity, including cytotoxicity, antimicrobial properties, and potential therapeutic applications.

Cytotoxicity

Research indicates that compounds containing the 1,2,4-oxadiazole moiety exhibit significant cytotoxic activity against various cancer cell lines. For instance, studies have shown that derivatives of 1,2,4-oxadiazoles can lead to cell death in tumor cells while sparing normal cells .

Table 1: Cytotoxic Activity Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Compound A | HeLa (Cervical) | 92.4 | |

| Compound B | CaCo-2 (Colon) | 87.5 | |

| Compound C | MCF-7 (Breast) | 75.0 |

Antimicrobial Activity

The compound has also shown promising antimicrobial properties. Studies have reported its effectiveness against both Gram-positive and Gram-negative bacteria as well as fungi. The mechanism often involves the inhibition of bacterial growth and disruption of cellular processes.

Table 2: Antimicrobial Activity Against Bacterial Strains

| Bacterial Strain | Activity | Reference |

|---|---|---|

| Staphylococcus aureus | Sensitive | |

| Escherichia coli | Moderate | |

| Candida albicans | Sensitive |

The biological activity of this compound may be attributed to its ability to interact with various biological targets:

- Inhibition of Enzymes : It has been noted for its inhibitory effects on enzymes such as human neutrophil elastase and DNA topoisomerases, which are crucial for cell proliferation and survival .

- Receptor Modulation : The compound also displays activity as an agonist for nicotinic acetylcholine receptors (nAChRs), which are implicated in cognitive function and neurodegenerative diseases .

Case Study 1: Anticancer Activity

In a study evaluating the anticancer effects of various oxadiazole derivatives, it was found that those with piperidine substitutions exhibited enhanced cytotoxicity against multiple cancer cell lines compared to their non-substituted counterparts. The study concluded that structural modifications significantly influence biological activity .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of oxadiazoles revealed that compounds similar to this compound demonstrated strong bactericidal effects against resistant strains of bacteria, making them potential candidates for developing new antibiotics .

Q & A

Basic: What are the optimal synthetic routes for preparing 3-(5-Fluoropyridin-3-yl)-5-(piperidin-3-yl)-1,2,4-oxadiazole, and how is purity ensured?

The synthesis typically involves coupling fluoropyridine and piperidine precursors via cyclization reactions. For example, analogous oxadiazoles are synthesized using:

- Stepwise condensation : Reacting hydroxylamine derivatives with nitriles or carboxylic acids under controlled conditions (e.g., DME solvent at 50°C) .

- Chromatographic purification : Flash column chromatography (e.g., SiO₂, hexane:ethyl acetate gradients) achieves >95% purity, as validated by NMR, HRMS, and SFC analysis .

- Yield optimization : Adjusting catalysts (e.g., NaH or Cs₂CO₃) and reaction times can improve yields from 31% to 90%, depending on substituent reactivity .

Basic: What analytical techniques confirm the structure and purity of this compound?

Key methods include:

- Multinuclear NMR : ¹H, ¹³C, and ¹⁹F NMR verify regiochemistry and fluorine substitution patterns .

- High-resolution mass spectrometry (HRMS) : Confirms molecular formula accuracy (e.g., exact mass ±1 ppm error) .

- Chiral analysis : Supercritical fluid chromatography (SFC) determines enantiomeric excess (e.g., 97% ee in related compounds) .

- FTIR : Validates functional groups (e.g., oxadiazole C=N stretching at ~1600 cm⁻¹) .

Advanced: How do substituent modifications on the oxadiazole core influence biological activity?

Structure-activity relationship (SAR) studies reveal:

- 3-Position substituents : A fluoropyridinyl group enhances target binding via halogen bonding and π-stacking, as seen in apoptosis-inducing oxadiazoles .

- 5-Position substituents : Piperidine rings improve solubility and membrane permeability; methylation or cyclization (e.g., quinuclidine) can modulate potency .

- Critical substituents : Para-substituted aryl groups and cyclic amines (e.g., piperidinyl) are essential for Sirt2 inhibition (IC₅₀ = 1.5–10 µM) .

Advanced: How can computational methods predict the bioactivity of this compound?

- Molecular docking : Predicts binding to targets like TIP47 (an IGF-II receptor protein) or Sirt2 by calculating ΔG values (e.g., −19.10 kcal/mol for similar compounds) .

- Pharmacophore modeling : Identifies key interactions (e.g., hydrogen bonding with fluoropyridine) to prioritize analogs for synthesis .

- MD simulations : Assess stability of ligand-target complexes over nanosecond timescales to validate docking results .

Advanced: What strategies address low yields in regioselective synthesis of oxadiazoles?

- Catalyst screening : Cs₂CO₃ outperforms NaH in promoting cyclization for sterically hindered substrates (e.g., 90% vs. 47% yields) .

- Solvent optimization : Polar aprotic solvents (e.g., DMF or DME) enhance reaction efficiency by stabilizing intermediates .

- Microwave-assisted synthesis : Reduces reaction times and improves regioselectivity in analogous heterocycles .

Advanced: How can researchers identify the molecular targets of this compound?

- Photoaffinity labeling : Incorporates a photoreactive group (e.g., benzophenone) into the compound to crosslink with targets, followed by pull-down assays and MS/MS identification .

- Cellular thermal shift assays (CETSA) : Monitors target protein stability after compound treatment to confirm engagement .

- CRISPR-Cas9 screens : Identifies gene knockouts that confer resistance to the compound’s effects, pinpointing pathways involved .

Advanced: How do structural analogs of this compound overcome metabolic instability?

- Isotere replacement : Replacing labile groups (e.g., ester linkages) with oxadiazoles improves metabolic resistance .

- Deuterium incorporation : Stabilizes vulnerable C-H bonds in the piperidine ring, as demonstrated in related CNS-targeting agents .

- Prodrug design : Masking polar groups (e.g., amines) as carbamates enhances oral bioavailability .

Advanced: What in vitro assays are used to evaluate anticancer potential?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.